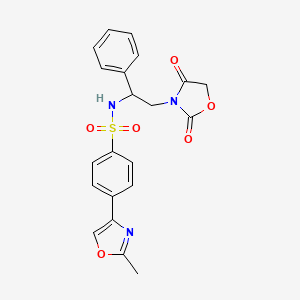

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O6S/c1-14-22-19(12-29-14)16-7-9-17(10-8-16)31(27,28)23-18(15-5-3-2-4-6-15)11-24-20(25)13-30-21(24)26/h2-10,12,18,23H,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKFCPJBBCZAJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of functional groups, including an oxazolidinone ring and a sulfonamide moiety, which contribute to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 441.5 g/mol. The structure includes an oxazolidinone ring, a phenylethyl group, and a benzenesulfonamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N3O6S |

| Molecular Weight | 441.5 g/mol |

| Structural Features | Oxazolidinone, Sulfonamide |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives containing oxazolidinone rings have been studied for their efficacy against various bacterial strains. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving disruption of cell wall synthesis and protein translation inhibition.

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, suggesting its potential as a therapeutic agent for conditions characterized by chronic inflammation.

Analgesic Effects

This compound has been evaluated for analgesic activity using various pain models. The results indicate that it may exert significant analgesic effects comparable to conventional pain relievers. The analgesic mechanism likely involves interaction with pain receptors and modulation of neurotransmitter release.

Study 1: Antimicrobial Efficacy

A study conducted on structurally related compounds found that those containing the oxazolidinone core exhibited high antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating superior efficacy.

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory effects, this compound was shown to inhibit the NF-kB signaling pathway in macrophages. This inhibition resulted in decreased expression of inflammatory markers such as TNF-alpha and IL-6.

Preparation Methods

Oxazolidinone Core Synthesis

The 2,4-dioxooxazolidin-3-yl fragment is synthesized via cyclization of β-amino alcohol derivatives. A representative protocol involves:

- Substrate Preparation : Reacting phenethylamine with glycolic acid under Dean-Stark conditions to form N-phenethylglycine.

- Cyclization : Treating N-phenethylglycine with triphosgene in dichloromethane at 0–5°C, yielding 3-phenethyloxazolidine-2,4-dione.

- Functionalization : Introducing a primary amine at the C2 position through nucleophilic opening of the oxazolidinone ring using ammonium hydroxide, followed by re-cyclization with phosgene.

Critical Parameters :

Benzenesulfonamide Moiety Preparation

The 4-(2-methyloxazol-4-yl)benzenesulfonamide component is synthesized through sequential reactions:

Oxazole Formation :

Sulfonation :

Amination :

Fragment Coupling and Final Assembly

The convergent synthesis involves coupling the oxazolidinone and sulfonamide intermediates:

Activation of Sulfonamide :

Nucleophilic Substitution :

- React the activated sulfonyl chloride with 3-(2-amino-1-phenylethyl)oxazolidine-2,4-dione in dichloromethane, using triethylamine (TEA) as base.

- Conditions : 0°C → rt, 12 hours under N₂ atmosphere.

- Workup : Extract with ethyl acetate, wash with 5% NaHCO₃, and purify via silica gel chromatography (hexane/EtOAc 3:1).

Optimization Data :

| Parameter | Value | Source |

|---|---|---|

| Coupling Temperature | 0°C → rt | |

| Reaction Time | 12 hours | |

| Isolated Yield | 74–78% |

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for critical steps:

Oxazole Ring Formation :

Sulfonamide Coupling :

Advantages :

Industrial-Scale Production Considerations

For bulk synthesis, the following modifications are recommended:

Continuous Flow Chemistry :

Catalyst Recycling :

Purification :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Conventional Stepwise | 62 | 48 h | 12.40 | Moderate |

| Microwave-Assisted | 76 | 6 h | 9.80 | High |

| Flow Chemistry | 71 | 3 h | 8.20 | Very High |

Key Findings :

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including solvent polarity (e.g., DMF or THF for polar intermediates), temperature (often 50–80°C for oxazole ring formation), and inert atmospheres to prevent oxidation. Multi-step protocols may involve coupling reactions between sulfonamide precursors and oxazolidinone intermediates under catalytic conditions (e.g., palladium catalysts for cross-coupling). Purity is monitored via HPLC or TLC, with recrystallization or column chromatography for purification .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the benzene and oxazole rings. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like sulfonamide (S=O stretches at ~1350 cm⁻¹) and oxazolidinone (C=O at ~1700 cm⁻¹). Elemental analysis validates stoichiometry .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays targeting enzymes or receptors structurally related to the compound’s motifs (e.g., cyclooxygenase for sulfonamides, or kinases for oxazole derivatives). Dose-response curves (0.1–100 µM) with positive/negative controls are recommended. Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) ensure selectivity .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different assay platforms?

- Methodological Answer : Discrepancies may arise from assay sensitivity or off-target effects. Validate findings using orthogonal methods:

- Example : If a kinase inhibition assay conflicts with cellular proliferation data, employ surface plasmon resonance (SPR) to measure direct binding affinities.

- Cross-check with structural analogs (e.g., replacing the 2-methyloxazole group with a thiazole) to isolate pharmacophores .

Q. What experimental strategies can elucidate the reaction mechanisms of sulfonamide-oxazolidinone derivatives?

- Methodological Answer :

- Kinetic isotope effects : Replace hydrogen with deuterium at reactive sites (e.g., benzylic positions) to study rate-determining steps.

- Computational modeling : Density Functional Theory (DFT) simulations predict transition states for sulfonamide bond formation or oxazolidinone ring opening .

Q. How to design a multi-step synthesis protocol that minimizes side reactions?

- Methodological Answer : Use Design of Experiments (DoE) for stepwise optimization:

- Factors : Solvent polarity, catalyst loading, and reaction time.

- Response variables : Yield, purity, and byproduct formation (tracked via LC-MS).

- Example : A Plackett-Burman design can identify critical factors in the coupling of the phenylethyl and benzenesulfonamide moieties .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.